molecular formula C16H18As2N2O6 B14733289 [4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid CAS No. 5408-70-8

[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid

Katalognummer: B14733289
CAS-Nummer: 5408-70-8
Molekulargewicht: 484.17 g/mol
InChI-Schlüssel: LATFUJUXNQZCKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of arsenic atoms within its structure, which contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include arsenic trioxide, benzoyl chloride, and ethyl carbamate. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of catalysts and advanced purification techniques ensures that the compound is produced efficiently and meets the required quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms of the compound.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield arsenic-containing oxides, while reduction could produce more stable, reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new compounds and materials.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a candidate for studying cellular mechanisms and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound is used in the production of specialized materials and chemicals. Its reactivity and stability make it suitable for various industrial applications, including the manufacturing of advanced materials.

Wirkmechanismus

The mechanism of action of [4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function and activity. This interaction can affect various cellular pathways, leading to changes in cellular processes and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [ethane-1,2-diylbis(carbamoylbenzene-4,1-diyl)]bis(arsonous acid): This compound shares a similar structure but differs in the arrangement of its functional groups.

    Disperse Red 179: Another compound with a similar molecular formula but different functional groups and properties.

Uniqueness

The uniqueness of [4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid lies in its specific arrangement of functional groups and the presence of arsenic atoms. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Conclusion

This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial applications. Further studies on its properties and applications could lead to new discoveries and advancements in these fields.

Eigenschaften

CAS-Nummer

5408-70-8

Molekularformel

C16H18As2N2O6

Molekulargewicht

484.17 g/mol

IUPAC-Name

[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid

InChI

InChI=1S/C16H18As2N2O6/c21-15(11-1-5-13(6-2-11)17(23)24)19-9-10-20-16(22)12-3-7-14(8-4-12)18(25)26/h1-8,23-26H,9-10H2,(H,19,21)(H,20,22)

InChI-Schlüssel

LATFUJUXNQZCKF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NCCNC(=O)C2=CC=C(C=C2)[As](O)O)[As](O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.